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Compound of Interest

(2S,5R)-6-(benzyloxy)-7-0xo-1,6-
Compound Name: diazabicyclo[3.2.1]octane-2-

carboxamide

Cat. No.: B601231
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For Researchers, Scientists, and Drug Development Professionals

Avibactam, a potent -lactamase inhibitor, plays a critical role in combating antibiotic
resistance. Its complex molecular architecture necessitates a multi-step synthetic approach,
where the quality and purity of key intermediates are paramount to the success of the overall
synthesis. This technical guide provides an in-depth exploration of the pivotal intermediates in
the avibactam synthesis pathway, complete with detailed experimental protocols, quantitative
data, and visual representations of the synthetic workflow.

Core Intermediates and Their Significance

The synthesis of avibactam relies on the strategic construction of its core diazabicyclooctane
structure. Several key intermediates serve as foundational building blocks in this intricate
process. The purity of these intermediates directly impacts the yield and impurity profile of the
final active pharmaceutical ingredient (API).[1][2]

One of the central intermediates is (1R,2S,5R)-6-(Benzyloxy)-7-Oxo-1,6-
Diazabicyclo[3.2.1]Octane-2-Carboxylic Acid and its derivatives. This molecule contains the
core bicyclic ring structure of avibactam and is a focal point of many synthetic routes. Its
synthesis is a multi-step process in itself, requiring careful control of stereochemistry.
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Another critical class of intermediates includes protected aminooxy compounds, such as tert-
Butyl (S)-[1-(aminooxy)propan-2-yljcarbamate[2] and N-[[[2-
(Aminooxy)ethyllJamino]sulfonyl]carbamic acid tert-butyl ester. These reagents are essential for
introducing the side chain that is crucial for avibactam's inhibitory activity against 3-lactamase
enzymes. The use of protecting groups like tert-butoxycarbonyl (Boc) is a common strategy to
ensure selective reactions at the desired functional groups.

The overall synthetic strategy often involves the initial construction of a substituted piperidine
ring, which is then elaborated and cyclized to form the diazabicyclooctane core. Subsequent
deprotection and sulfation steps complete the synthesis of avibactam.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in a representative synthesis
of avibactam, highlighting the yields and purity of the intermediates.

Table 1: Synthesis of Key Piperidine Intermediate
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Table 2: Formation of the Diazabicyclooctane Core and Final Product
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Experimental Protocols

The following are detailed methodologies for the synthesis of key intermediates in the
avibactam production pathway.

Synthesis of (2S,5R)-6-(Benzyloxy)-7-0x0-1,6-
diazabicyclo[3.2.1]Joctane-2-carboxamide[4]
e A solution of (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide (510.1 g, 2.045 mol) is

mixed with diisopropylethylamine (381 mL, 2.188 mol) in chlorobenzene (3.0 L) at 20 °C.

e A solution of 9-fluorenylmethyl chloroformate (540.2 g, 2.086 mol) in chlorobenzene (3.1 L) is
added to the reaction mixture.

e The mixture is stirred at 30 °C until the reaction is complete.

o Carbonyl diimidazole (331.3 g, 2.658 mol) is then added dropwise, and the mixture is
agitated at 15 °C for 11 hours.

e Diethylamine (529 mL, 5.112 mol) is added, and agitation is continued at room temperature
for 2 hours to quench the reaction.

e The product is isolated and purified to yield (2S,5R)-6-(Benzyloxy)-7-oxo0-1,6-
diazabicyclo[3.2.1]octane-2-carboxamide.

One-Pot Debenzylation and Sulfation to form
Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-0x0-1,6-
diazabicyclo[3.2.1]octan-6-yl] sulfate[4]

» (2S,5R)-6-(Benzyloxy)-7-oxo0-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (495.0 g,
1.792 mol) is mixed with a sulfur trioxide trimethylamine complex (301.0 g, 2.150 mol),
triethylamine (65 mL, 890 mmol), 10% w/w Pd/C (40 g), isopropanol (2.50 L), and water
(2.50 L).
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e The mixture is placed in a hydrogenation vessel and flushed with nitrogen.

e Hydrogen is then introduced into the vessel at a controlled rate until the debenzylation is
complete.

e The catalyst is removed by filtration. The resulting solution containing the intermediate is
used directly in the next step without isolation.

Final Salt Formation to Avibactam Sodium[4]

e A solution of sodium 2-ethylhexanoate (475.0 g, 2.850 mol) in ethanol (2.00 L) is added to
the solution of tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-
diazabicyclo[3.2.1]octan-6-yl] sulfate from the previous step.

e The reaction mixture is maintained at room temperature for 2 hours.

» The precipitated product is filtered, washed with ethanol, and dried to yield avibactam
sodium as a white crystalline solid.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the avibactam synthesis, highlighting the
key transformations and intermediates.

Substituted Formation of Removal of Introduction of Avibactam
Piperidine Diazabicyclooctane Core Protecting Groups Sulfate Group

Click to download full resolution via product page

Caption: High-level overview of the avibactam synthesis workflow.
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Caption: Step-by-step synthetic route to avibactam highlighting key intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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